7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine
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Overview
Description
7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused imidazole and pyridine ring system, which imparts unique chemical and biological properties. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method involves the reaction of 2,3-diaminopyridine with a suitable carbonyl compound, such as formaldehyde, under acidic conditions to form the imidazole ring. The resulting intermediate is then cyclized to form the imidazopyridine core .
Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of substituted imidazopyridine derivatives with various functional groups.
Scientific Research Applications
7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioisostere in drug design and development.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-1H-imidazo[4,5-b]pyridine
- 2-methylimidazo[4,5-b]pyridine
- 1-methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride
Uniqueness
7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C7H6ClN3 |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5(8)6-7(11-4)10-3-9-6/h2-3,6H,1H3 |
InChI Key |
YALYXGRJDILELV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NC2C(=C1)Cl |
Origin of Product |
United States |
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